molecular formula C17H18BrN3 B3238146 3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine CAS No. 1401728-63-9

3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine

Cat. No. B3238146
M. Wt: 344.2 g/mol
InChI Key: IZTFERUMMDONSJ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyrimidine is a class of compounds that belong to the larger family of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrazolo[1,5-A]pyrimidine derivatives often involves scaffold hopping and computer-aided drug design . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-A]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused with a pyrimidine ring . The exact structure would depend on the specific substituents attached to the core structure.


Chemical Reactions Analysis

Pyrazolo[1,5-A]pyrimidine derivatives can undergo a variety of chemical reactions, depending on the specific substituents present . For example, they can participate in reactions with various reagents to form different fused systems, predominantly bicyclic cores .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

Scientific Research Applications

Antianxiety Properties

3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine and its derivatives have been studied for their antianxiety properties. A study by Kirkpatrick et al. (1977) synthesized and evaluated forty derivatives of pyrazolo[1,5-a]pyrimidine, finding several compounds with anxiolytic effects comparable to clinically useful benzodiazepines like diazepam and chlorodiazepoxide. Notably, these compounds did not potentiate the CNS depressant effects of ethanol or sodium barbital, contrasting with diazepam and chlorodiazepoxide (Kirkpatrick et al., 1977).

Anticancer Activity

Research into pyrazolo[1,5-a]pyrimidine derivatives has also explored their potential in cancer treatment. Abdellatif et al. (2014) synthesized a series of compounds tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. The study found that certain derivatives displayed potent inhibitory activity, highlighting the potential of these compounds in cancer therapy (Abdellatif et al., 2014).

Anticonvulsant and Antidepressant Activities

Another area of research is the evaluation of pyrazolo[1,5-a]pyrimidine derivatives as anticonvulsants and antidepressants. Zhang et al. (2016) designed and synthesized a series of these derivatives, assessing their pharmacological activities. The study revealed that certain compounds exhibited significant anticonvulsant and antidepressant properties, surpassing the reference drug carbamazepine in effectiveness (Zhang et al., 2016).

Antimicrobial Activity

The antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives is also noteworthy. Abdallah et al. (2022) synthesized novel derivatives and evaluated their antimicrobial activity. This study included molecular docking studies and RNA polymerase inhibitory activity assessments, identifying compounds with significant activity against various bacterial and fungal strains (Abdallah et al., 2022).

Anti-HIV Activity

Research by Novikov et al. (2004) into pyrimidin-4(3H)-one derivatives, related to pyrazolo[1,5-a]pyrimidine, explored their anti-HIV-1 activity. The study found that certain derivatives inhibited HIV-1 replication, demonstrating potential as antiviral agents (Novikov et al., 2004).

Future Directions

The development of new pyrazolo[1,5-A]pyrimidine derivatives is an active area of research, with potential applications in the treatment of various diseases, including cancer . Future research may focus on the synthesis of novel pyrazolo[1,5-A]pyrimidine derivatives with enhanced biological activities and minimal toxicity .

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3/c1-4-16-15(10-13-5-7-14(18)8-6-13)17-19-11(2)9-12(3)21(17)20-16/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTFERUMMDONSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1CC3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152025
Record name 3-[(4-Bromophenyl)methyl]-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine

CAS RN

1401728-63-9
Record name 3-[(4-Bromophenyl)methyl]-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401728-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Bromophenyl)methyl]-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine
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3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine
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3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine
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3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine
Reactant of Route 5
3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine
Reactant of Route 6
3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine

Citations

For This Compound
1
Citations
J Velcicky, W Miltz, B Oberhauser, D Orain… - Journal of medicinal …, 2017 - ACS Publications
A novel, selective, and efficacious GPR4 antagonist 13 was developed starting from lead compound 1a. While compound 1a showed promising efficacy in several disease models, its …
Number of citations: 43 pubs.acs.org

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